N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
Description
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxazole ring, and a phenoxyacetamide moiety
Properties
Molecular Formula |
C17H12F2N2O3 |
|---|---|
Molecular Weight |
330.28 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H12F2N2O3/c18-13-7-6-11(8-14(13)19)15-9-17(24-21-15)20-16(22)10-23-12-4-2-1-3-5-12/h1-9H,10H2,(H,20,22) |
InChI Key |
KAVFLVRAUHJUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a difluorobenzene derivative.
Attachment of the Phenoxyacetamide Moiety: This step involves the coupling of the oxazole intermediate with phenoxyacetic acid or its derivatives, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: A selective Raf inhibitor with potent anticancer activity.
N-(2,3-difluorophenyl)-2-fluorobenzamide: A compound with structural similarities, used in crystallographic studies.
Uniqueness
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is unique due to its combination of a difluorophenyl group, an oxazole ring, and a phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a difluorophenyl group and an oxazole ring, which may contribute to its interaction with biological systems. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H14F2N2O4 |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | QWQGUXITQOKWQV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Research indicates that the compound may interact with enzymes or receptors involved in inflammatory pathways. For instance, it has been suggested that this compound can inhibit enzymes linked to inflammation, thereby exhibiting anti-inflammatory effects.
1. Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. These activities may be due to the structural characteristics of the oxazole ring which is known for its biological significance in various antimicrobial agents.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. It may exert effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Such mechanisms are crucial in managing conditions characterized by chronic inflammation.
3. Cytotoxic Activity
Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. The structure-function relationship indicates that modifications in the substituents can significantly affect the cytotoxicity profile .
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of several oxazole derivatives on human tumor cell lines. Results demonstrated that specific structural modifications led to enhanced selectivity towards tumor cells while sparing normal cells. This suggests potential for therapeutic applications in oncology .
Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms revealed that compounds with similar structures could effectively reduce inflammation markers in vitro. The inhibition of NF-kB pathway was identified as a significant mechanism through which these compounds exert their effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
